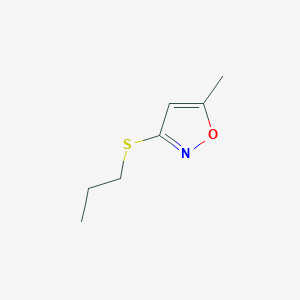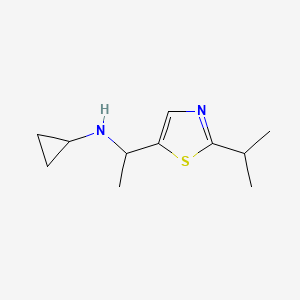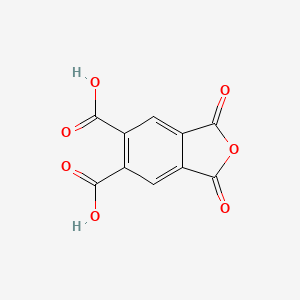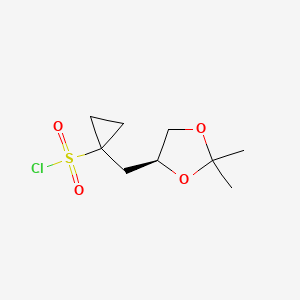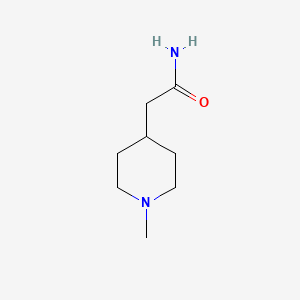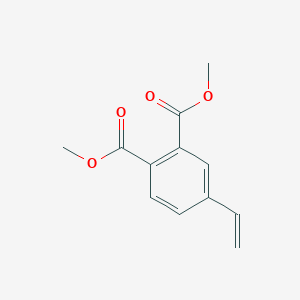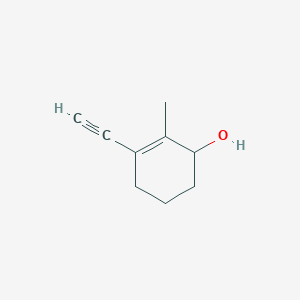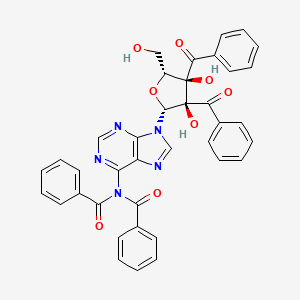
N,N,2',3'-Tetrabenzoyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2’,3’-Tetrabenzoyladenosine is a multibenzoylated nucleoside, primarily used as a key starting material in the synthesis of small oligonucleotides such as dinucleotides and trinucleotides. It is known for its antiviral and antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2’,3’-Tetrabenzoyladenosine involves the benzoylation of adenosineThe reaction conditions often involve the use of benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production methods for N,N,2’,3’-Tetrabenzoyladenosine are similar to laboratory synthesis but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N,N,2’,3’-Tetrabenzoyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives of N,N,2’,3’-Tetrabenzoyladenosine.
Reduction: Reduced forms of the compound.
Substitution: Substituted nucleoside derivatives.
Scientific Research Applications
N,N,2’,3’-Tetrabenzoyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of oligonucleotides.
Biology: Studied for its role in cellular processes and as a potential antiviral agent.
Medicine: Investigated for its antitumor properties and potential therapeutic applications.
Industry: Utilized in the production of nucleoside analogs for various applications.
Mechanism of Action
The mechanism of action of N,N,2’,3’-Tetrabenzoyladenosine involves its incorporation into oligonucleotides, which can interfere with viral replication and tumor cell proliferation. The molecular targets include viral enzymes and cellular pathways involved in DNA and RNA synthesis.
Comparison with Similar Compounds
- N6,2’,3’,5’-Tetrabenzoyladenosine
- N6,N6,2’,3’,5’-Pentabenzoyladenosine
- N4,2’,3’,5’-Tetrabenzoylcytidine
Comparison: N,N,2’,3’-Tetrabenzoyladenosine is unique due to its specific benzoylation pattern, which imparts distinct chemical properties and biological activities. Compared to other similar compounds, it has shown higher efficacy in antiviral and antitumor applications .
Properties
Molecular Formula |
C38H29N5O8 |
|---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
N-benzoyl-N-[9-[(2R,3R,4R,5R)-3,4-dibenzoyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H29N5O8/c44-21-28-37(49,30(45)24-13-5-1-6-14-24)38(50,31(46)25-15-7-2-8-16-25)36(51-28)42-23-41-29-32(42)39-22-40-33(29)43(34(47)26-17-9-3-10-18-26)35(48)27-19-11-4-12-20-27/h1-20,22-23,28,36,44,49-50H,21H2/t28-,36-,37+,38+/m1/s1 |
InChI Key |
IMICDTBVZMTGJZ-YBSMYFMVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@]2([C@H](O[C@H]([C@]2(C(=O)C3=CC=CC=C3)O)N4C=NC5=C4N=CN=C5N(C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7)CO)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2(C(OC(C2(C(=O)C3=CC=CC=C3)O)N4C=NC5=C4N=CN=C5N(C(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


